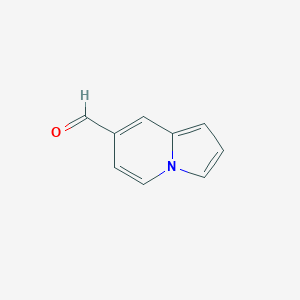
Indolizine-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indolizine-7-carbaldehyde is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and significant biological activities. The indolizine core is a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring. This compound, specifically, has an aldehyde functional group at the 7-position of the indolizine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of indolizine-7-carbaldehyde can be achieved through various methods, including cyclocondensation, cycloaddition, and cycloisomerization reactions. One common approach involves the reaction of 2-pyridylacetate with benzophenones in the presence of iodine, followed by aldol condensation to form the indolizine core . Another method includes the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine, leading to the formation of highly functionalized indolizines .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of transition metal-catalyzed reactions and oxidative coupling methods has been explored to achieve efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions: Indolizine-7-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The aldehyde group at the 7-position is particularly reactive, making it a versatile intermediate for further functionalization.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form indolizine-7-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different functionalized indolizine derivatives.
Major Products: The major products formed from these reactions include indolizine-7-carboxylic acid, indolizine-7-methanol, and various substituted indolizine derivatives, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Indolizine-7-carbaldehyde has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In organic synthesis, this compound serves as a valuable intermediate for the preparation of various indolizine derivatives. Its reactivity and functional group compatibility make it a versatile building block for constructing complex molecules .
Biology: Indolizine derivatives, including this compound, have shown significant biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. These compounds are being explored for their potential as therapeutic agents .
Medicine: this compound and its derivatives are being investigated for their potential use in drug discovery and development. Their ability to interact with biological targets and modulate various pathways makes them promising candidates for the treatment of various diseases .
Industry: In the industrial sector, this compound is used as a precursor for the synthesis of dyes, pigments, and other functional materials. Its unique structural features contribute to the development of high-performance materials with desirable properties .
Mecanismo De Acción
The mechanism of action of indolizine-7-carbaldehyde and its derivatives involves their interaction with specific molecular targets and pathways. These compounds can modulate various biological processes, such as enzyme inhibition, receptor binding, and signal transduction.
Molecular Targets and Pathways:
Enzyme Inhibition: Indolizine derivatives have been shown to inhibit enzymes such as DNA topoisomerase, which is involved in DNA replication and repair.
Receptor Binding: Some indolizine derivatives can bind to specific receptors, modulating their activity and influencing cellular responses.
Signal Transduction: Indolizine compounds can affect signal transduction pathways, leading to changes in gene expression and cellular behavior.
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C9H7NO |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
indolizine-7-carbaldehyde |
InChI |
InChI=1S/C9H7NO/c11-7-8-3-5-10-4-1-2-9(10)6-8/h1-7H |
Clave InChI |
RYHGQJZGZGBJDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C=CC(=CC2=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


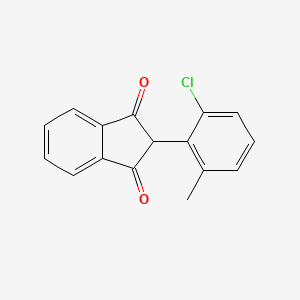
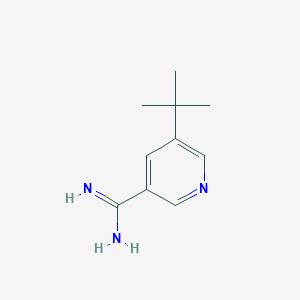
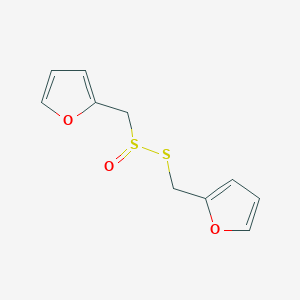
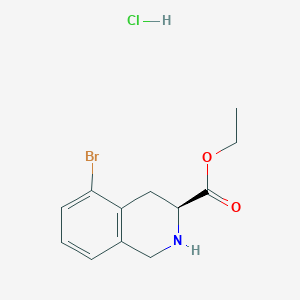
![2,6-Diethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13667511.png)
![3-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13667516.png)
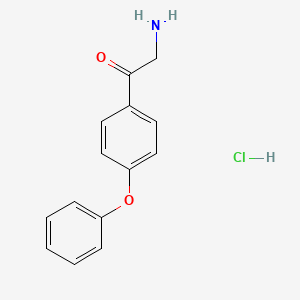
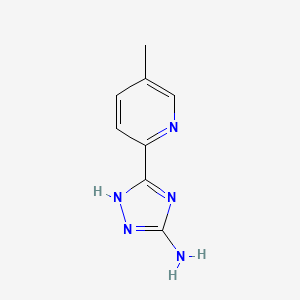
![4,6-Dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13667528.png)
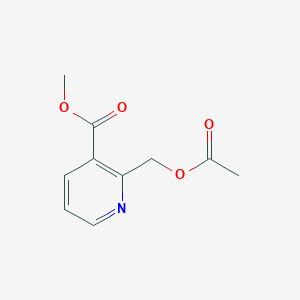
![6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13667530.png)
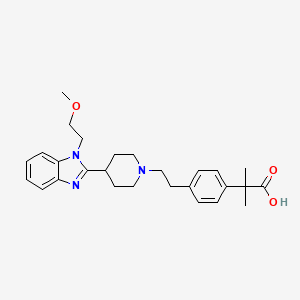
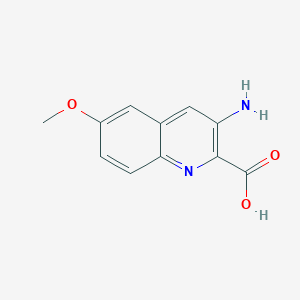
![2-Bromoimidazo[1,2-a]pyridin-6-ol](/img/structure/B13667549.png)
